Pyrimidine-5-carbonyl chloride
Overview
Description
Synthesis and Structural Characterization
The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological activity and potential pharmaceutical applications. One study describes the synthesis of novel 5-(2-haloethyl)pyrimidine derivatives, which were characterized using various spectroscopic techniques and elemental analysis. The introduction of iodine and chlorine atoms was achieved through reactions with hydroiodic acid and phosphoryl chloride, respectively .
Three-Component, One-Pot Synthesis
A three-component, one-pot synthesis method was reported for creating a library of 2,4,5-substituted pyrimidines. This method involved the use of chromone as a 1,3-diketone equivalent, which was condensed with amidine, followed by a Suzuki coupling reaction. The synthesized compounds were screened for antitumor activities against human hepatocellular carcinoma cells, with some showing significant inhibitory effects .
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling reactions have been utilized to synthesize new heteroarylpyrimidine derivatives. This process involved lithium-halogen exchange reactions followed by reaction with triisopropylborate. The resulting compounds were further reacted with heteroaryl halides to yield various heteroarylpyrimidines .
Carbon-Carbon Bond Cleavage Reaction
A novel carbon-carbon bond cleavage reaction was developed to synthesize multisubstituted pyrazolo[1,5-a]pyrimidines. This base-induced reaction provided an efficient pathway to these derivatives, which could have potential applications in medicinal chemistry .
Solvent-Free Synthesis of Pyrimido[4,5-d]pyrimidines
A solvent-free synthesis method was reported for pyrimido[4,5-d]pyrimidine derivatives using a multicomponent reaction catalyzed by triethyl benzyl ammonium chloride. This environmentally friendly approach yielded pure products that were characterized by IR and NMR spectroscopy .
Synthesis of Triazolo[4,3-a]-pyrimidine Derivatives
A series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized through a one-pot reaction. The structures of these novel compounds were confirmed by various spectroscopic methods, and the synthesis process was noted for its simplicity and efficiency .
Hydrogen and Chalcogen Bonds in Pyrimidine-5-carbonitrile Derivatives
Two pyrimidine-5-carbonitrile derivatives were synthesized and characterized, with their molecular structures elucidated by X-ray diffraction. The study provided a quantitative analysis of hydrogen and chalcogen bonds, which are crucial for the bioactive properties of these compounds as potential dihydrofolate reductase inhibitors .
Cyclodehydration of 5-[(Carboxymethyl)amino]pyrimidines
The cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines was investigated, leading to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. The study included a complete structural characterization and chemical reactivity studies, providing insights into the reactivity of these unique structures .
Cobalt Chloride Complexes in Ethylene Polymerization
A series of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides were synthesized and characterized. These complexes exhibited high activity in ethylene polymerization, producing highly linear polyethylene with low molecular weights. The study explored the influence of these cobalt complexes on the catalytic behavior and properties of the resulting polyethylene .
Ruthenium(II) Carbonyl Chloride Complexes
Two ruthenium(II) carbonyl chloride complexes with pyridine-2,6-diimine were synthesized and characterized. The structure of one complex was determined by X-ray crystallography, showing a distorted octahedral geometry around the ruthenium center. These complexes were active in the transfer hydrogenation of acetophenone, demonstrating their potential as catalysts in hydrogen transfer reactions .
Scientific Research Applications
Synthesis Applications
- Pyrimidine-5-carbonyl chloride plays a role in the synthesis of various compounds. For example, it is used in the synthesis of pyrido[2,3-d]pyrimidines through a two-step procedure involving amides and tetrazolo[1,5-a]pyridine-8-carbonyl chloride, which undergoes an intramolecular aza-Wittig reaction (Chan & Faul, 2006).
- It is also involved in synthesizing antitumor compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its importance in medicinal chemistry (Grivsky et al., 1980).
Chemical Properties and Derivatives
- Pyrimidine-5-carbonyl chloride is used in developing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing its versatility in creating a range of chemical structures (Komkov et al., 2021).
- In another study, bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, starting from 2-chloropyrimidine, demonstrating its use in producing compounds with biological activities like antioxidant properties (Rani et al., 2012).
Biological and Medicinal Research
- Pyrimidine-5-carbonyl chloride derivatives have been studied for their cytotoxic properties against various cell lines, highlighting their potential in cancer research and therapy (Stolarczyk et al., 2021).
- Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds synthesized from pyrimidine-5-carbonyl chloride derivatives have been explored for their potential applications in medicine and pharmaceuticals (Bakhite et al., 2005).
Other Relevant Research
- The role of pyrimidine-5-carbonyl chloride in synthesizing pyrazole- and pyrimidine-based derivatives for potential AIDS chemotherapy highlights its significance in developing treatments for infectious diseases (Ajani et al., 2019).
- Research into the C-C bond formation at the C-5 position of dimethyluracil derivatives using pyrimidine-5-carbonyl chloride derivatives showcases its utility in nucleoside analog synthesis, which is crucial for antitumor or antiviral drug development (Youn, 2004).
Future Directions
Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbonyl chloride | |
CAS RN |
40929-48-4 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.